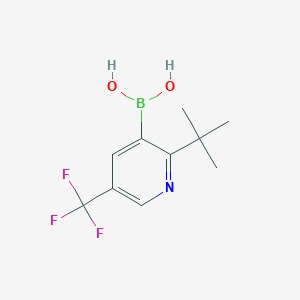
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a pyridine ring substituted with tert-butyl and trifluoromethyl groups, as well as a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to various substitution reactions to introduce the tert-butyl and trifluoromethyl groups.
Reaction Conditions: The reaction conditions typically involve heating the reaction mixture to a specific temperature, often around 80-100°C, and using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Boronic esters or borates.
Hydrolysis Products: Corresponding phenols.
Applications De Recherche Scientifique
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in coupling reactions and form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound’s boron content may enable it to target specific cellular pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different substituents.
(4-(Trifluoromethyl)phenyl)boronic Acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
(2-(tert-Butyl)pyridin-3-yl)boronic Acid: Lacks the trifluoromethyl group but has the same pyridine and tert-butyl substituents.
Uniqueness
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its tert-butyl and trifluoromethyl substituents, which enhance its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C10H13BF3NO2 |
|---|---|
Poids moléculaire |
247.02 g/mol |
Nom IUPAC |
[2-tert-butyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)8-7(11(16)17)4-6(5-15-8)10(12,13)14/h4-5,16-17H,1-3H3 |
Clé InChI |
RNBMHMAWSUXFQQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1C(C)(C)C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



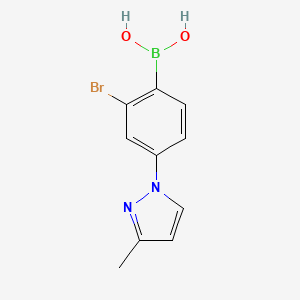
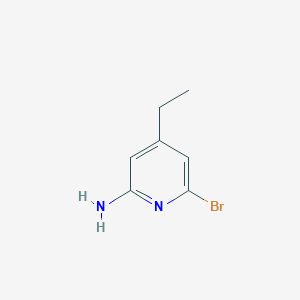
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
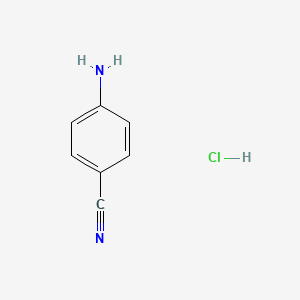
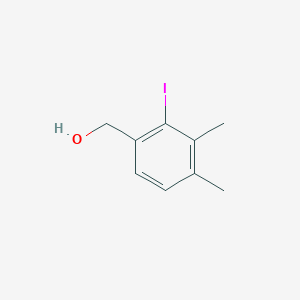


![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)

![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
